7-(3-hydroxypropyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(3-hydroxypropyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure
Preparation Methods
The synthesis of 7-(3-hydroxypropyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the hydroxypropyl and methylpiperidinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxypropyl group.
Substitution: The methylpiperidinyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(3-hydroxypropyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar compounds include other purine derivatives with different substituents. For example:
Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
The uniqueness of 7-(3-hydroxypropyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione lies in its specific substituents, which confer distinct chemical and biological properties compared to other purine derivatives.
Properties
Molecular Formula |
C17H27N5O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
7-(3-hydroxypropyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C17H27N5O3/c1-12-6-4-7-21(10-12)11-13-18-15-14(22(13)8-5-9-23)16(24)20(3)17(25)19(15)2/h12,23H,4-11H2,1-3H3 |
InChI Key |
LIEJWPCNLGJJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CCCO)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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